propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
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Overview
Description
PSI-7976 is a diastereoisomer of PSI-7851, a phosphoramidate prodrug of 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-monophosphate. PSI-7976 is known for its potent inhibition of hepatitis C virus (HCV) RNA replication . It is closely related to sofosbuvir, another diastereoisomer of PSI-7851, which has been widely used in the treatment of HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSI-7976 involves the preparation of the cytidine nucleoside analog PSI-6130, which is then converted to its corresponding 5′-triphosphate and uridine metabolite . The key steps include the design and synthesis of various phosphoramidate prodrugs of the uridine monophosphate metabolite . PSI-7851, a mixture of PSI-7976 and PSI-7977, is synthesized and then separated into its diastereoisomers .
Industrial Production Methods: Industrial production of PSI-7976 involves large-scale synthesis and purification processes to ensure high purity and yield. The production process is optimized to meet the stringent requirements for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: PSI-7976 undergoes several types of chemical reactions, including hydrolysis and phosphorylation . The hydrolysis of the carboxyl ester by human cathepsin A and carboxylesterase 1 is a stereospecific reaction . This is followed by nucleophilic attack on the phosphorus, resulting in the elimination of phenol and the production of an alaninyl phosphate metabolite .
Common Reagents and Conditions: Common reagents used in the reactions involving PSI-7976 include human cathepsin A, carboxylesterase 1, and histidine triad nucleotide-binding protein 1 . The reactions typically occur under physiological conditions, with specific enzymes catalyzing each step .
Major Products Formed: The major products formed from the reactions involving PSI-7976 include the 5′-monophosphate form PSI-7411, the diphosphate PSI-7410, and the active triphosphate metabolite PSI-7409 .
Scientific Research Applications
PSI-7976 has significant applications in scientific research, particularly in the field of virology. It is used as an inhibitor of HCV RNA replication in various assays . Its potent anti-HCV activity makes it a valuable tool in the development of antiviral therapies . Additionally, PSI-7976 is used in studies to understand the mechanism of action of nucleotide analogs and their role in inhibiting viral replication .
Mechanism of Action
PSI-7976 exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized to its active triphosphate form, which serves as a nonobligate chain terminator . This inhibits the replication of HCV RNA, thereby preventing the virus from proliferating . The metabolic pathway involves several steps, including hydrolysis, nucleophilic attack, and phosphorylation .
Comparison with Similar Compounds
Similar Compounds:
- PSI-7977 (Sofosbuvir)
- PSI-7851
- PSI-6130
- PSI-6206
Uniqueness: PSI-7976 is unique due to its specific stereochemistry and its role as a diastereoisomer of PSI-7851 . While PSI-7977 (sofosbuvir) is more widely used due to its higher activity, PSI-7976 still plays a crucial role in understanding the structure-activity relationship of nucleotide analogs . The preference of different enzymes for PSI-7976 and PSI-7977 highlights the importance of stereochemistry in drug design and efficacy .
Properties
Molecular Formula |
C22H29FN3O9P |
---|---|
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30) |
InChI Key |
TTZHDVOVKQGIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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